tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a prop-2-yn-1-ylamino carbonyl group
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in the degradation of extracellular matrix proteins .
Mode of Action
It is plausible that it interacts with its targets through a mechanism involving the prop-2-yn-1-ylamino group, which could potentially form interactions with the active site of the target enzyme .
Biochemical Pathways
Given its potential role in the degradation of extracellular matrix proteins, it may influence pathways related to tissue remodeling and wound healing .
Pharmacokinetics
Its molecular weight (22332 g/mol) and physical properties (solid form, melting point 52-54°C) suggest that it may have reasonable bioavailability .
Result of Action
If it indeed targets enzymes involved in the degradation of extracellular matrix proteins, it could potentially influence cellular adhesion, migration, and tissue remodeling processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate. For instance, its stability could be affected by temperature, as suggested by its storage recommendation at 4°C . Furthermore, its efficacy could be influenced by the pH and ionic strength of the biological environment in which it is applied .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of This compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolites. This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall activity and function .
Subcellular Localization
This compound: exhibits specific subcellular localization, which is crucial for its activity. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function by enabling it to interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and propargylamine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinecarboxylates and derivatives of tert-butyl and propargylamine. Examples include:
- tert-Butyl 4-(prop-2-ynyl)piperidine-1-carboxylate
- tert-Butyl prop-2-yn-1-ylcarbamate
Uniqueness
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a tert-butyl group and a prop-2-yn-1-ylamino carbonyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-(prop-2-ynylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-9-15-12(17)11-8-6-7-10-16(11)13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLKGASHQZIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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